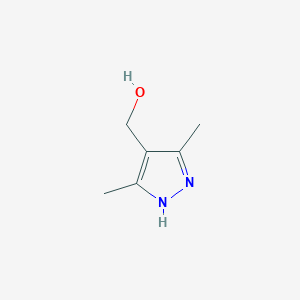

(3,5-dimethyl-1H-pyrazol-4-yl)methanol

Description

(3,5-Dimethyl-1H-pyrazol-4-yl)methanol is a pyrazole-derived compound characterized by a hydroxylmethyl (-CH2OH) group at the 4-position and methyl groups at the 3- and 5-positions of the pyrazole ring. Its molecular formula is C6H10N2O, with a molecular weight of 126.16 g/mol (inferred from structural analogs in –11). This compound serves as a versatile intermediate in organic synthesis, particularly for functionalizing pyrazole scaffolds in medicinal chemistry and materials science. Its hydroxyl group enables hydrogen bonding, influencing solubility and reactivity, while the methyl substituents enhance steric stability .

Properties

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-6(3-9)5(2)8-7-4/h9H,3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHDDNSNRITNKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde under basic conditions . The reaction proceeds via nucleophilic addition of the pyrazole nitrogen to the carbonyl carbon of formaldehyde, followed by reduction to yield the hydroxymethyl derivative .

Industrial Production Methods

the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Corresponding pyrazole derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Research has indicated that pyrazole derivatives, including (3,5-dimethyl-1H-pyrazol-4-yl)methanol, exhibit various biological activities:

- Antimicrobial Properties : Studies suggest potential effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models.

A study investigating the cytotoxic effects of related compounds highlighted the potential for this compound to serve as a lead compound for developing anti-cancer agents .

Medicinal Chemistry

The compound's structure allows it to interact with biological targets, making it a candidate for drug development. Preliminary research suggests:

- Neuroprotective Effects : Some derivatives have been associated with neuroprotective properties that could be beneficial in treating neurodegenerative diseases .

Material Science

Due to its ability to form hydrogen bonds, this compound can be utilized in creating supramolecular structures. Research has shown that modifications in the pyrazole structure can lead to diverse thermal stability and fluorescence properties .

Data Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against common pathogens. Results indicated significant inhibition rates compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Mechanism

Another investigation focused on the neuroprotective effects of pyrazole derivatives in models of oxidative stress. The findings demonstrated that these compounds could mitigate neuronal damage, indicating possible therapeutic applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrazol-4-yl)methanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity . Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Substituent Variations and Structural Properties

Note: Molecular weight for the parent compound is inferred from analogs due to lack of explicit data.

Physicochemical Properties

- Solubility : The hydroxyl group in the parent compound improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., phenyl or ethyl groups) .

- Stability : Nitro and difluoromethyl analogs () may exhibit enhanced stability under acidic conditions due to electron-withdrawing effects .

Biological Activity

(3,5-dimethyl-1H-pyrazol-4-yl)methanol is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 142.17 g/mol. Its structure features a pyrazole ring substituted with two methyl groups at the 3 and 5 positions and a hydroxymethyl group at the 4 position.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxymethyl group may participate in hydrogen bonding, enhancing the compound's binding affinity to target sites. This interaction can lead to modulation of enzymatic activity or inhibition of specific pathways involved in disease processes.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . It has been shown to affect cell growth and survival pathways such as the mTORC1 pathway, which is crucial for cancer cell proliferation. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Studies have indicated its effectiveness in inhibiting the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases .

Antioxidant Activity

Antioxidant properties have been evaluated using assays such as DPPH scavenging. Compounds derived from this compound demonstrated significant free radical scavenging abilities, indicating their potential role in mitigating oxidative stress-related conditions .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- Anticancer Mechanisms : A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation by modulating key signaling pathways involved in cell cycle regulation. The results indicated a dose-dependent response in various cancer cell lines, highlighting its therapeutic potential.

- Antimicrobial Efficacy : In vitro assays showed that this compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, establishing its potential as an antimicrobial agent .

- Antioxidant Studies : The antioxidant capacity was assessed using DPPH assays, revealing IC values comparable to established antioxidants like ascorbic acid. This suggests that the compound could be beneficial in preventing oxidative damage in biological systems.

Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Modulation of mTORC1 pathway | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging |

Case Study: Anticancer Effects on Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Inhibition of cell cycle progression |

| A549 (Lung) | 18 | Modulation of mTORC1 signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.